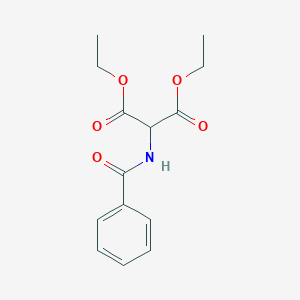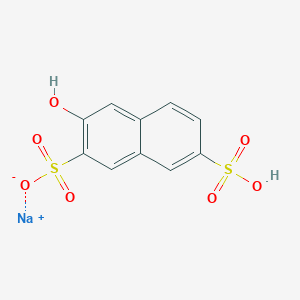
Sodium 3-hydroxy-2,7-naphthalenedisulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 3-hydroxy-2,7-naphthalenedisulfonate (SND) is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. SND is a water-soluble compound that is commonly used in various laboratory experiments, particularly in the field of biochemistry and molecular biology.
科学的研究の応用
Sodium 3-hydroxy-2,7-naphthalenedisulfonate has numerous scientific research applications, particularly in the field of biochemistry and molecular biology. It is commonly used as a buffer in biochemical assays, as it helps to maintain the pH of the solution. Sodium 3-hydroxy-2,7-naphthalenedisulfonate is also used as a dye in electrophoresis, where it helps to visualize DNA and RNA molecules. Additionally, Sodium 3-hydroxy-2,7-naphthalenedisulfonate is used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of Sodium 3-hydroxy-2,7-naphthalenedisulfonate is not fully understood, but it is believed to involve the interaction of the compound with various biomolecules. Sodium 3-hydroxy-2,7-naphthalenedisulfonate has been shown to interact with DNA and RNA molecules, as well as with proteins. The compound is also known to have antioxidant properties, which may contribute to its mechanism of action.
生化学的および生理学的効果
Sodium 3-hydroxy-2,7-naphthalenedisulfonate has been shown to have various biochemical and physiological effects, particularly in vitro. The compound has been shown to inhibit the growth of cancer cells, as well as to reduce inflammation in vitro. Additionally, Sodium 3-hydroxy-2,7-naphthalenedisulfonate has been shown to have antioxidant properties, which may help to protect cells from oxidative stress.
実験室実験の利点と制限
One of the major advantages of using Sodium 3-hydroxy-2,7-naphthalenedisulfonate in lab experiments is its water solubility, which makes it easy to work with. Additionally, Sodium 3-hydroxy-2,7-naphthalenedisulfonate is relatively inexpensive and readily available. However, one of the limitations of using Sodium 3-hydroxy-2,7-naphthalenedisulfonate is that it can be toxic in high concentrations, which may limit its use in certain experiments.
将来の方向性
There are numerous future directions for research involving Sodium 3-hydroxy-2,7-naphthalenedisulfonate. One potential area of research is the development of new pharmaceuticals and agrochemicals using Sodium 3-hydroxy-2,7-naphthalenedisulfonate as a starting material. Additionally, further research is needed to fully understand the mechanism of action of Sodium 3-hydroxy-2,7-naphthalenedisulfonate and its potential applications in various fields. Finally, more research is needed to determine the safety and toxicity of Sodium 3-hydroxy-2,7-naphthalenedisulfonate in various concentrations and applications.
Conclusion
In conclusion, Sodium 3-hydroxy-2,7-naphthalenedisulfonate is a unique chemical compound that has numerous scientific research applications. It is commonly used as a buffer in biochemical assays, as a dye in electrophoresis, and in the synthesis of various organic compounds. Sodium 3-hydroxy-2,7-naphthalenedisulfonate has been shown to have various biochemical and physiological effects, including inhibiting the growth of cancer cells and reducing inflammation. While there are limitations to using Sodium 3-hydroxy-2,7-naphthalenedisulfonate in lab experiments, its water solubility and availability make it a valuable tool for researchers in various fields.
合成法
Sodium 3-hydroxy-2,7-naphthalenedisulfonate can be synthesized through a multi-step process involving the reaction of 3-hydroxy-2,7-naphthalenedisulfonic acid with sodium hydroxide. The reaction results in the formation of a sodium salt of the compound, which is then purified through recrystallization. The final product is a white crystalline powder that is highly soluble in water.
特性
CAS番号 |
15883-57-5 |
|---|---|
製品名 |
Sodium 3-hydroxy-2,7-naphthalenedisulfonate |
分子式 |
C10H7NaO7S2 |
分子量 |
326.3 g/mol |
IUPAC名 |
sodium;3-hydroxy-7-sulfonaphthalene-2-sulfonate |
InChI |
InChI=1S/C10H8O7S2.Na/c11-9-4-6-1-2-8(18(12,13)14)3-7(6)5-10(9)19(15,16)17;/h1-5,11H,(H,12,13,14)(H,15,16,17);/q;+1/p-1 |
InChIキー |
HIDQFDQPFRGEAF-UHFFFAOYSA-M |
異性体SMILES |
C1=CC(=CC2=CC(=C(C=C21)O)S(=O)(=O)[O-])S(=O)(=O)O.[Na+] |
SMILES |
C1=CC(=CC2=CC(=C(C=C21)O)S(=O)(=O)[O-])S(=O)(=O)O.[Na+] |
正規SMILES |
C1=CC(=CC2=CC(=C(C=C21)O)S(=O)(=O)[O-])S(=O)(=O)O.[Na+] |
その他のCAS番号 |
16239-14-8 15883-57-5 |
関連するCAS |
148-75-4 (Parent) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



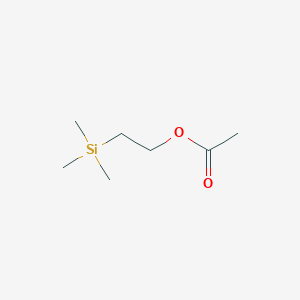
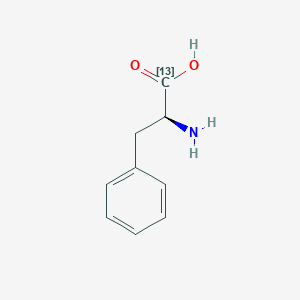

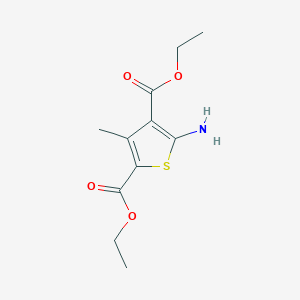

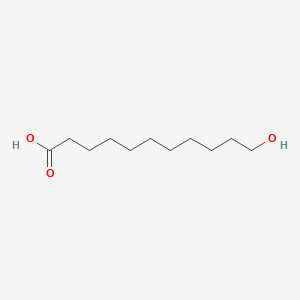
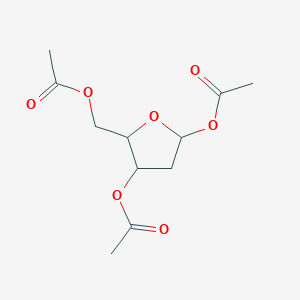
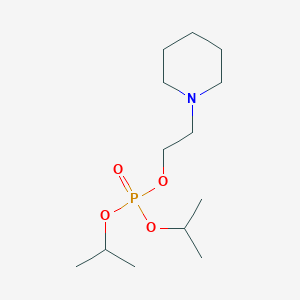
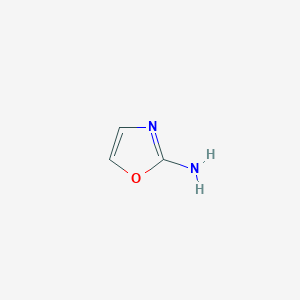
![Acetamide, N-[4-(1-oxopropyl)phenyl]-](/img/structure/B105148.png)
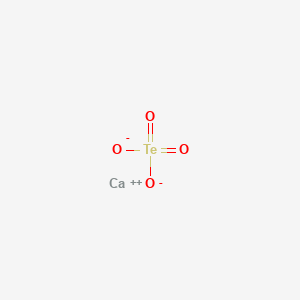
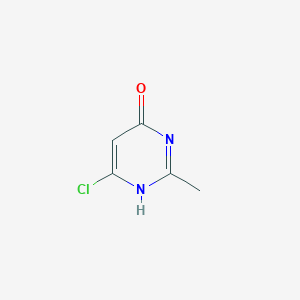
![6-[2-(3,4-Dimethoxyphenyl)ethylamino]-6-oxohexanoic acid](/img/structure/B105154.png)
